molecular formula C15H13ClO4 B6406737 4-(3-Chloro-4-methoxyphenyl)-3-methoxybenzoic acid, 95% CAS No. 1261898-39-8

4-(3-Chloro-4-methoxyphenyl)-3-methoxybenzoic acid, 95%

Cat. No. B6406737
CAS RN: 1261898-39-8
M. Wt: 292.71 g/mol
InChI Key: WFHLIIIRAPQWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloro-4-methoxyphenyl)-3-methoxybenzoic acid (4-Cl-3-MBA) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of benzoic acid, and is used as a reagent in organic chemistry. 4-Cl-3-MBA has been studied for its biochemical and physiological effects, and has been used in a wide range of laboratory experiments.

Scientific Research Applications

4-(3-Chloro-4-methoxyphenyl)-3-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic chemistry, and has been studied for its biochemical and physiological effects. It has also been used in laboratory experiments to study the effects of various drugs and compounds.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)-3-methoxybenzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cytochrome P450 2B6 (CYP2B6). CYP2B6 is involved in the metabolism of drugs and other compounds, and inhibition of this enzyme can lead to changes in drug metabolism and drug-drug interactions.
Biochemical and Physiological Effects
4-(3-Chloro-4-methoxyphenyl)-3-methoxybenzoic acid, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme CYP2B6, which can lead to changes in drug metabolism and drug-drug interactions. In addition, 4-(3-Chloro-4-methoxyphenyl)-3-methoxybenzoic acid, 95% has been shown to inhibit the activity of the enzyme phospholipase A2 (PLA2), which is involved in the breakdown of phospholipids and the production of arachidonic acid. Inhibition of PLA2 can lead to changes in cellular signaling and inflammation.

Advantages and Limitations for Lab Experiments

4-(3-Chloro-4-methoxyphenyl)-3-methoxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available. In addition, it is relatively stable, and can be stored for extended periods of time. However, there are some limitations to using 4-(3-Chloro-4-methoxyphenyl)-3-methoxybenzoic acid, 95% in laboratory experiments. It is a relatively new compound, and its biochemical and physiological effects are not fully understood. In addition, it can be toxic if not handled properly.

Future Directions

There are several potential future directions for 4-(3-Chloro-4-methoxyphenyl)-3-methoxybenzoic acid, 95% research. Further research could be conducted to better understand the biochemical and physiological effects of the compound. In addition, studies could be conducted to investigate the potential therapeutic applications of 4-(3-Chloro-4-methoxyphenyl)-3-methoxybenzoic acid, 95%, such as the treatment of cancer or other diseases. Finally, further research could be conducted to investigate the potential toxicity of 4-(3-Chloro-4-methoxyphenyl)-3-methoxybenzoic acid, 95%, and to develop safer methods of handling and using the compound.

Synthesis Methods

4-(3-Chloro-4-methoxyphenyl)-3-methoxybenzoic acid, 95% is synthesized using a two-step reaction process. The first step involves the reaction of 4-chloro-3-methoxyphenol with formaldehyde in the presence of an acid catalyst to form 4-chloro-3-methoxybenzaldehyde. The second step involves the oxidation of the benzaldehyde with sodium hypochlorite in an alkaline medium to form 4-(3-Chloro-4-methoxyphenyl)-3-methoxybenzoic acid, 95%.

properties

IUPAC Name

4-(3-chloro-4-methoxyphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-13-6-4-9(7-12(13)16)11-5-3-10(15(17)18)8-14(11)20-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHLIIIRAPQWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691051
Record name 3'-Chloro-2,4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261898-39-8
Record name 3'-Chloro-2,4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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